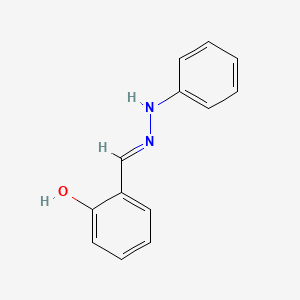

Salicylaldehyde phenylhydrazone

Overview

Description

Salicylaldehyde phenylhydrazone is a chemical compound with the linear formula C13H12N2O . Its molecular weight is 212.253 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

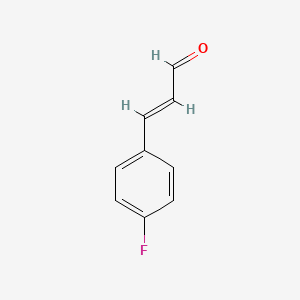

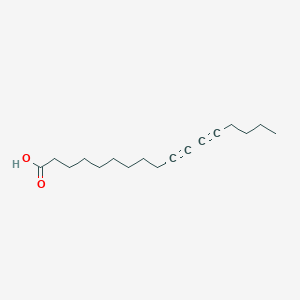

Salicylaldehyde phenylhydrazone can be synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes . Another method involves the Schiff base reaction between salicylaldehyde and N,N’-dibenzylethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of Salicylaldehyde phenylhydrazone is represented by the formula C13H12N2O . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .

Chemical Reactions Analysis

The fluorescence intensity of Salicylaldehyde phenylhydrazone, in 1:1 (v/v) CH3OH:H2O, was enhanced by 100 times with a blue shift in emission maximum, on interaction with Pb2+ ion . No enhancement in fluorescent intensity was observed on interaction with metal ions -Na+, K+, Ca2+, Cu2+, Ni2+, Zn2+, Cd2+and Hg2+ .

Physical And Chemical Properties Analysis

The molecular weight of Salicylaldehyde phenylhydrazone is 212.25 . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .

Scientific Research Applications

Fluorescent Lead (II) Probe

- Scientific Field : Environmental and Biological Applications

- Summary of the Application : Salicylaldehyde phenylhydrazone is used as a highly selective fluorescent probe for detecting lead (II) ions . This is important for both environmental and biological applications, as lead is a major pollutant and can have detrimental effects on human health .

- Methods of Application : The fluorescence intensity of salicylaldehyde phenylhydrazone, in 1:1 (v/v) CH3OH:H2O, was enhanced by approximately 100 times with a blue shift in emission maximum, on interaction with Pb2+ ion . This signal transduction was found to occur via a photoinduced electron transfer (PET) mechanism .

- Results or Outcomes : No enhancement in fluorescent intensity was observed on interaction with other metal ions such as Na+, K+, Ca2+, Cu2+, Ni2+, Zn2+, Cd2+ and Hg2+ . A 1:1 complexation between Pb2+ and salicylaldehyde phenylhydrazone with log β=7.86 has been proved from fluorescent and UV/Visible spectroscopic data . The detection limit of Pb2+ was calculated to be 6.3×10−7M .

Antioxidant Activities

- Scientific Field : Pharmaceutical Chemistry

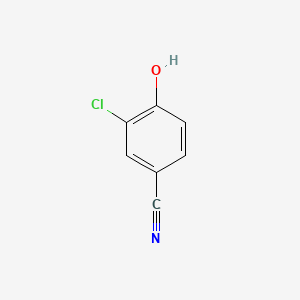

- Summary of the Application : A series of new p-nitrophenylhydrazone derivatives were synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes . These compounds were then investigated for their antioxidant activities .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available sources .

- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not detailed in the available sources .

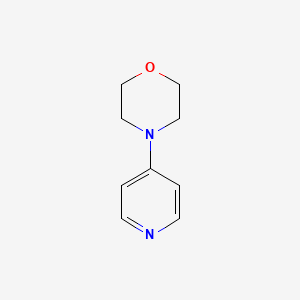

Lysine-Targeting Covalent Drugs

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Salicylaldehyde phenylhydrazone is used in the synthesis of lysine-targeting covalent drugs . These drugs form a covalent bond with the target protein of interest, increasing the drug potency, inducing long-lasting pharmacological effects and, in some cases, driving the drug selectivity for the protein over structurally related receptors .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available sources .

- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not detailed in the available sources .

Synthesis of p-Nitrophenylhydrazone Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : Salicylaldehyde phenylhydrazone is used in the synthesis of new p-nitrophenylhydrazone derivatives . These compounds were synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes .

- Methods of Application : The compounds were synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes .

- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not detailed in the available sources .

Future Directions

The development of effective fluorescent probes for distinguishing lead ions from alkali, alkaline earth metal, and transition metal ions is quite important for detecting the presence of lead (II) in contaminated sources as well as in the human body . Salicylaldehyde phenylhydrazone, due to its sensitivity, simplicity, and adaptability to different platforms, could facilitate routine screening .

properties

IUPAC Name |

2-[(E)-(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERARPRVBWDEBA-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylaldehyde phenylhydrazone | |

CAS RN |

614-65-3, 1271144-56-9 | |

| Record name | Salicylaldehyde phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CTW03UJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)